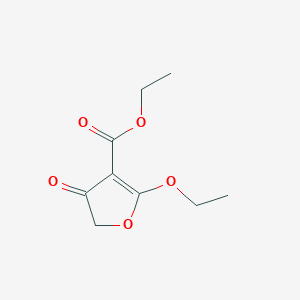

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate

Descripción general

Descripción

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C9H12O5 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an ethoxy group and an ester functional group

Mecanismo De Acción

Target of Action

The primary target of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is promyelocytic leukemia HL-60 cells . The compound exhibits anti-proliferative activity and induces apoptosis in these cells .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This is achieved through the activation of caspase-3 , an enzyme that plays a crucial role in the execution-phase of cell apoptosis . The compound also upregulates Bax , a pro-apoptotic protein, and downregulates Bcl-2 , an anti-apoptotic protein .

Biochemical Pathways

The compound affects several biochemical pathways. It increases the amount of intracellular Ca2+ and the production of reactive oxygen species (ROS) . Both of these factors can lead to apoptosis. The compound also decreases the mitochondrial membrane potential , which is a key event in the early phases of cell apoptosis .

Pharmacokinetics

The compound’s ability to induce apoptosis in hl-60 cells suggests that it is able to reach its target effectively .

Result of Action

The result of the compound’s action is a significant reduction in the proliferation of HL-60 cells . This is achieved through the induction of apoptosis in a concentration-dependent manner . The compound also alters the mitochondrial membrane potential and the protein level of Bax and Bcl-2 .

Análisis Bioquímico

Biochemical Properties

Cellular Effects

Molecular Mechanism

It is known that the compound can interact with various biomolecules, potentially influencing their function .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at ambient temperature .

Dosage Effects in Animal Models

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can interact with various subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Comparación Con Compuestos Similares

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound exhibits anti-proliferative activity and induces apoptosis in leukemia cells.

Ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate: Known for its anti-inflammatory activity.

Ethyl 2-[N-p-chlorobenzyl-(2’-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Demonstrates anti-cancer properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which can be tailored for various applications in research and industry.

Actividad Biológica

Overview

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 36717-48-3) is an organic compound with the molecular formula . It is a derivative of furan and possesses significant biological activity, particularly in the context of cancer research. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications.

Target Cell Lines

The primary target for this compound is the promyelocytic leukemia HL-60 cells . Research indicates that this compound induces apoptosis in these cells, a process crucial for eliminating cancerous cells.

Mode of Action

The compound's mechanism involves several key steps:

- Caspase Activation : It activates caspase-3 , a critical enzyme in the apoptosis pathway.

- Bax and Bcl-2 Regulation : The compound upregulates Bax , a pro-apoptotic protein, while downregulating Bcl-2 , an anti-apoptotic protein.

- Calcium and ROS Levels : It increases intracellular calcium levels and the production of reactive oxygen species (ROS) , which are essential for initiating apoptosis.

- Mitochondrial Effects : The compound alters the mitochondrial membrane potential, further promoting cell death.

Biochemical Pathways

This compound affects several biochemical pathways:

- Increases in intracellular calcium levels lead to enhanced apoptosis.

- Increased ROS production contributes to oxidative stress in cancer cells, promoting cell death.

Cytotoxicity Studies

A study demonstrated that Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (an analog) exhibited significant cytotoxic effects against HL-60 cells with a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM . This suggests that Ethyl 2-ethoxy analogs may share similar properties.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Ethyl 2-anilino derivative | 23.5 | HL-60 |

| Ethyl 2-(substituted anilino) derivative | Varies | WEHI-3 |

Case Studies

- Anti-cancer Activity : In vivo studies have shown that derivatives of Ethyl 2-ethoxy compounds exhibit anti-proliferative effects on leukemia cell lines. For instance, the ethyl 2-anilino variant demonstrated significant inhibition of cell proliferation and induction of apoptosis through increased caspase activity and altered mitochondrial dynamics.

- Biochemical Assays : Various assays have confirmed that treatment with these compounds leads to increased levels of intracellular calcium and ROS, which are indicative of apoptotic processes.

Propiedades

IUPAC Name |

ethyl 2-ethoxy-4-oxofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-3-12-8(11)7-6(10)5-14-9(7)13-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYNVMHWVMOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)CO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549535 | |

| Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36717-48-3 | |

| Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.